molecular formula C8H13N3 B13300588 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine CAS No. 1232837-27-2

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13300588
CAS No.: 1232837-27-2
M. Wt: 151.21 g/mol
InChI Key: JAYIFKFSOAFCCS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound with a unique structure that includes a cyclopropyl group and an ethyl group attached to a pyrazole ring

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The conditions for these reactions can vary, but they often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the particular application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4-ethyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and ethyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1232837-27-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-cyclopropyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-2-6-7(5-3-4-5)10-11-8(6)9/h5H,2-4H2,1H3,(H3,9,10,11)

InChI Key

JAYIFKFSOAFCCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CC2

Origin of Product

United States

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